

N-Propylurea CAS number and molecular weight

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Compound of Interest

Compound Name: **N-Propylurea**

Cat. No.: **B156759**

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An In-Depth Technical Guide to **N-Propylurea** for Researchers and Drug Development Professionals

Introduction

N-Propylurea ($C_4H_{10}N_2O$) is a simple alkyl-substituted urea derivative that serves as a versatile building block and intermediate in organic synthesis. While structurally unassuming, its utility extends across various scientific domains, from medicinal chemistry to agriculture. The presence of the urea functional group, with its unique hydrogen bonding capabilities, makes it a significant motif in the design of molecules intended to interact with biological targets.^[1] This guide provides a comprehensive technical overview of **N-Propylurea**, detailing its chemical and physical properties, synthesis methodologies, key applications in drug discovery, and essential safety protocols.

Core Chemical and Physical Properties

A foundational understanding of **N-Propylurea** begins with its fundamental identifiers and physical characteristics. These properties are critical for its appropriate handling, storage, and application in experimental settings.

Property	Value	Source(s)
CAS Number	627-06-5	[2] [3] [4] [5] [6]
Molecular Formula	C ₄ H ₁₀ N ₂ O	[2] [3] [4] [5] [6]
Molecular Weight	102.14 g/mol	[2] [3] [6]
IUPAC Name	propylurea	[4] [6]
Synonyms	1-Propylurea, n-Propylurea	[4] [5]
Melting Point	99°C to 107°C	[4]
Appearance	White crystalline solid	[7]
Solubility	Soluble in water; moderately soluble in ethanol and acetone; limited solubility in non-polar solvents like hexane. [4] [8]	

Synthesis of N-Propylurea

The synthesis of **N-Propylurea** can be achieved through several established chemical pathways. The choice of method often depends on the desired scale, purity requirements, and available starting materials. The most common approaches involve the reaction of urea with a propylating agent or the condensation of urea with propanamine.

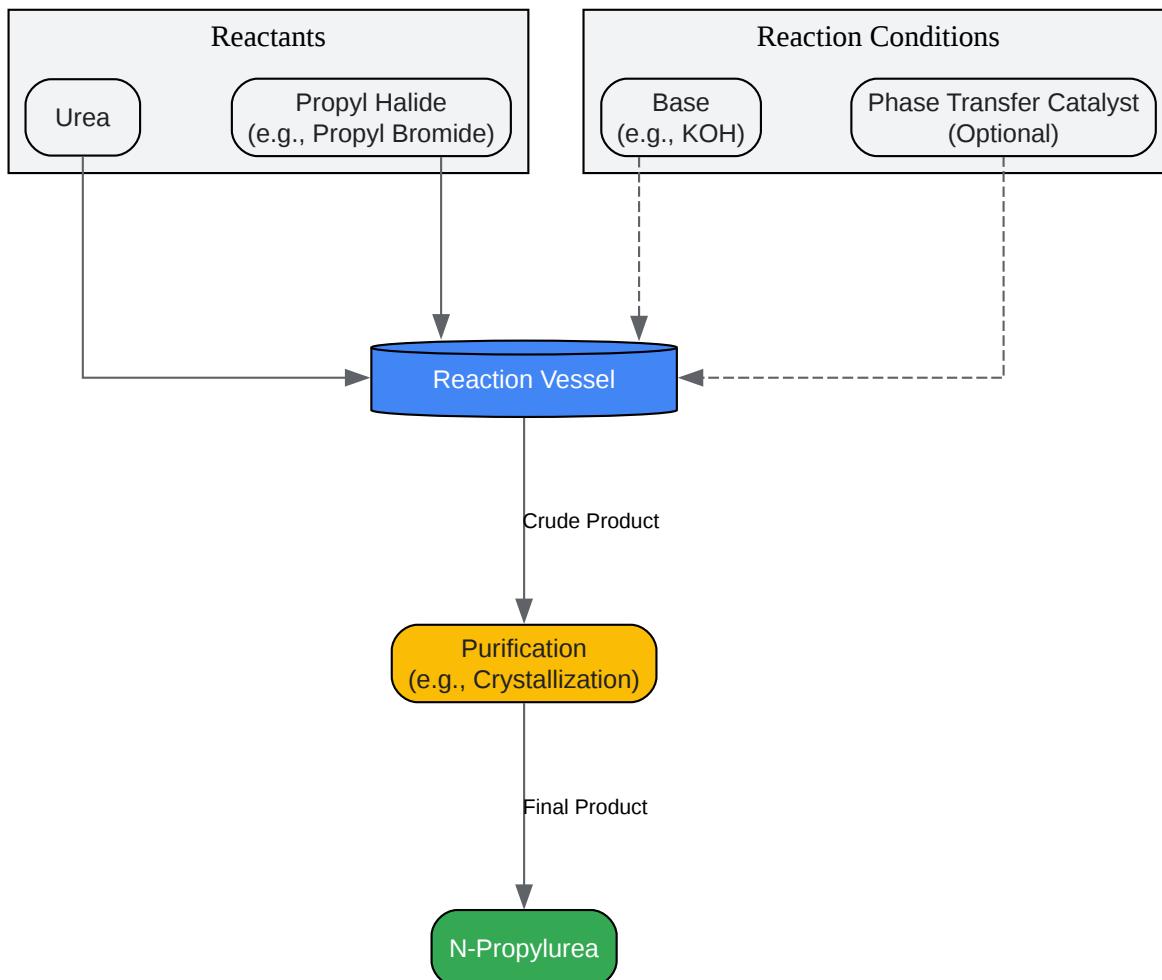
Primary Synthesis Methodologies

- Direct Alkylation of Urea: This method involves the reaction of urea with a propyl halide, such as propyl bromide.[\[9\]](#) The reaction is typically conducted in the presence of a base to neutralize the hydrogen halide byproduct. A phase transfer catalyst may be employed to enhance the reaction rate and yield.[\[9\]](#) The causality here is straightforward: the nucleophilic nitrogen on urea attacks the electrophilic carbon of the propyl halide, resulting in the formation of a C-N bond.
- Hofmann Rearrangement: A more contemporary and versatile method involves the Hofmann rearrangement of primary amides.[\[10\]](#) In this approach, a primary amide is treated with a

reagent like phenyliodine diacetate in the presence of an ammonia source. This generates an isocyanate intermediate *in situ*, which is then trapped by ammonia to form the N-substituted urea.^[10] This method is valued for its mild conditions and tolerance of various functional groups.

- Reaction with Isocyanate: A related method involves the reaction of n-propylisocyanate with an amine.^[11] This is a highly efficient way to produce symmetrically or asymmetrically substituted ureas.

Below is a generalized workflow for the synthesis of **N-Propylurea** via the direct alkylation pathway.



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Caption: Generalized workflow for **N-Propylurea** synthesis.

Applications in Drug Discovery and Development

The urea moiety is a critical pharmacophore in medicinal chemistry due to its ability to act as a rigid and effective hydrogen bond donor and acceptor.^[1] This property allows urea-containing molecules to form stable interactions with biological targets such as enzymes and receptors.

Key Role as a Chemical Intermediate

N-Propylurea serves as a crucial reactant in the synthesis of more complex active pharmaceutical ingredients (APIs). A notable example is its use in the preparation of N-1 monosubstituted 8-pyrazolyl xanthines, which have been identified as high-affinity A2B adenosine receptor antagonists.^[4] These antagonists are investigated for their potential in treating inflammatory diseases, diabetes, and certain cancers.

The logical pathway from a simple building block like **N-Propylurea** to a complex, high-value API underscores its importance in the drug development pipeline.



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Caption: Role of **N-Propylurea** in the drug discovery pipeline.

Broader Applications

Beyond its specific use in synthesizing receptor antagonists, **N-Propylurea** and its derivatives are explored in various therapeutic areas. The urea functional group is a component of numerous enzyme inhibitors, including those targeting kinases, proteases, and epigenetic enzymes.^[1] Furthermore, related compounds like 1-[3-(Dimethylamino)propyl]-3-ethylurea are used in the synthesis of cabergoline, a dopamine receptor agonist for treating Parkinson's syndrome.^[12]

Chemical Reactivity and Analytical Methods

Reactivity Profile

N-Propylurea's reactivity is primarily dictated by the urea functional group. It is stable under standard conditions but should be stored away from strong oxidizing agents.^[4] Studies on the nitrosation kinetics of **N-propylurea** have been conducted to understand its potential toxicity profile, as nitrosoureas are a class of alkylating agents.^{[9][13]} The compound can undergo hydrolysis under strong acidic or basic conditions, cleaving the C-N bonds.^[14]

Analytical Characterization

The identity and purity of **N-Propylurea** are typically confirmed using a suite of standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR provide definitive structural information.[15][16] ^{15}N NMR has also been used for characterization.[17]
- Infrared (IR) Spectroscopy: FTIR analysis reveals characteristic peaks for the N-H and C=O bonds of the urea group.[7]
- Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the compound's identity.[5]
- High-Performance Liquid Chromatography (HPLC): HPLC methods are widely used for the analysis of urea derivatives, including phenyl urea herbicides in environmental samples, demonstrating the technique's applicability for purity assessment and quantification.[18]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are mandatory when handling **N-Propylurea**.

- Hazard Identification: **N-Propylurea** may cause skin and serious eye irritation.[6] It may also cause an allergic skin reaction.
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[19] In case of dust generation, an approved respirator should be used.[19]
- Handling: Avoid contact with skin, eyes, and clothing.[19] Wash hands thoroughly after handling.[20] Avoid the generation of dust.[20]
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[4] Keep away from incompatible substances such as strong oxidizing agents.[4][19]

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